

# Issues with Phosphomycin disodium salt in automated susceptibility testing systems

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## Compound of Interest

Compound Name: *Phosphomycin disodium salt*

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## Technical Support Center: Phosphomycin Disodium Salt Susceptibility Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **phosphomycin disodium salt** in automated susceptibility testing (AST) systems.

### Frequently Asked Questions (FAQs)

Q1: Why are there discrepancies between phosphomycin susceptibility results from automated systems and the reference agar dilution method?

A1: Automated susceptibility testing systems often show poor correlation with the reference agar dilution (AD) method for phosphomycin.<sup>[1][2][3]</sup> Studies have reported low categorical agreement (CA) and high rates of false-resistant (major errors, ME) and false-susceptible (very major errors, VME) results.<sup>[1][2][3][4]</sup> This discrepancy is particularly prominent for Enterobacterales other than *E. coli*.<sup>[4][5]</sup> The primary reason for these inaccuracies is often related to the lack of or inadequate supplementation with glucose-6-phosphate (G6P) in the testing media of some automated systems.<sup>[6][7][8][9]</sup> G6P is crucial for inducing the UhpT transporter, a primary pathway for phosphomycin to enter the bacterial cell.<sup>[10][11][12]</sup>

Q2: What is the role of Glucose-6-Phosphate (G6P) in phosphomycin susceptibility testing?

A2: Glucose-6-Phosphate (G6P) is a critical supplement in Mueller-Hinton media for phosphomycin susceptibility testing as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8] Phosphomycin enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[10][11][13] The expression of the UhpT transporter is induced by G6P.[10][12] In the absence of G6P, the UhpT transporter may not be sufficiently expressed, leading to reduced uptake of phosphomycin and falsely elevated minimum inhibitory concentration (MIC) values, which can be misinterpreted as resistance.[12][14]

Q3: Are there specific automated systems that have known issues with phosphomycin testing?

A3: Yes, several studies have evaluated the performance of common automated systems with phosphomycin. For instance, studies on the BD Phoenix and MicroScan WalkAway Plus systems have shown poor performance for Enterobacterales, with low categorical agreement and high error rates compared to the agar dilution reference method.[1][2][3] The Vitek 2 system has shown promise for *E. coli* but may have questionable reliability for other pathogens like *K. pneumoniae* due to high error rates.[15][16][17] It is crucial to be aware of the limitations of the specific automated system being used in your laboratory.

Q4: What are the underlying mechanisms of phosphomycin resistance that can affect susceptibility testing?

A4: The primary mechanism of acquired resistance to phosphomycin is the impairment of its transport into the bacterial cell.[10][11][18] This occurs through mutations in the genes encoding the GlpT and UhpT transporters.[10][13] These mutations prevent the antibiotic from reaching its target, the MurA enzyme, which is involved in the initial step of peptidoglycan biosynthesis.[10][11] This resistance mechanism can lead to phenomena such as "trailing growth" in broth microdilution or the appearance of inner colonies within the zone of inhibition in disk diffusion assays, making interpretation of results challenging.[12]

## Troubleshooting Guides

### Issue 1: Inconsistent or Unexpectedly High Phosphomycin MICs from Automated Systems

Possible Cause: Insufficient induction of the UhpT transporter due to lack of G6P supplementation in the system's methodology.

Troubleshooting Steps:

- **Verify G6P Supplementation:** Consult the manufacturer's documentation for your specific automated system and test cards/panels to confirm if and at what concentration G6P is included.
- **Confirm with a Reference Method:** If you suspect inaccurate results, especially for non-*E. coli* Enterobacterales, confirm the findings using the reference agar dilution method with appropriate G6P supplementation (25 µg/mL).[\[8\]](#)[\[9\]](#)
- **Consult Manufacturer's Technical Support:** Contact the manufacturer of the automated system to inquire about their specific recommendations and known limitations for phosphomycin testing.

## Issue 2: "Trailing Growth" Observed in Broth Microdilution Assays

Possible Cause: This phenomenon, where reduced but persistent growth is seen in wells with phosphomycin concentrations above the true MIC, is often due to the emergence of resistant subpopulations with mutations in phosphomycin transporter genes.[\[12\]](#)

Troubleshooting Steps:

- **Standardize Inoculum:** Ensure the inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland turbidity standard to minimize the presence of pre-existing resistant mutants.[\[6\]](#)
- **Adhere to Recommended Incubation Times:** Avoid prolonged incubation periods, as this can exacerbate the trailing effect. Read the MIC at the recommended time point (typically 16-20 hours).[\[12\]](#)
- **Visual Inspection:** When reading the MIC, consider the lowest concentration that shows significant inhibition of growth, even if faint turbidity is present in subsequent wells.

## Issue 3: Presence of Inner Colonies in Disk Diffusion or Gradient Strip Assays

Possible Cause: Similar to trailing growth, the appearance of colonies within the zone of inhibition can be due to spontaneous mutations leading to resistance.[\[12\]](#)

### Troubleshooting Steps:

- Check for Culture Purity: Subculture the inner colonies to ensure they are not contaminants.
- Follow Interpretive Guidelines: Adhere strictly to CLSI or EUCAST guidelines for interpreting zones of inhibition, which may provide specific instructions on how to handle inner colonies.
- Consider an Alternative Method: If interpretation remains ambiguous, consider confirming the result with the agar dilution method.

## Data Presentation

The following tables summarize the performance of various automated susceptibility testing systems for phosphomycin compared to the reference agar dilution method, as reported in published studies.

Table 1: Performance of BD Phoenix System for Phosphomycin Susceptibility Testing of Enterobacterales

Performance Metric	Reported Value	Reference
Categorical Agreement (CA)	69%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Very Major Errors (VME)	49.1%	<a href="#">[1]</a> <a href="#">[2]</a>
Major Errors (ME)	6.9%	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Performance of MicroScan WalkAway Plus System for Phosphomycin Susceptibility Testing of Enterobacterales

Performance Metric	Reported Value	Reference
Categorical Agreement (CA)	72%	<a href="#">[1]</a> <a href="#">[2]</a>
Very Major Errors (VME)	56.2%	<a href="#">[1]</a> <a href="#">[2]</a>
Major Errors (ME)	3.7%	<a href="#">[1]</a> <a href="#">[2]</a>

Table 3: Performance of Vitek 2 System for Phosphomycin Susceptibility Testing

Organism	Categorical Agreement (CA)	Essential Agreement (EA)	Major Error (ME) Rate	Very Major Error (VME) Rate	Reference
Escherichia coli	100%	100%	0%	0%	<a href="#">[16]</a>
Klebsiella pneumoniae	95.5%	94.4%	18%	0%	<a href="#">[16]</a>

Note: Performance metrics can vary between studies and are dependent on the specific bacterial isolates tested.

## Experimental Protocols

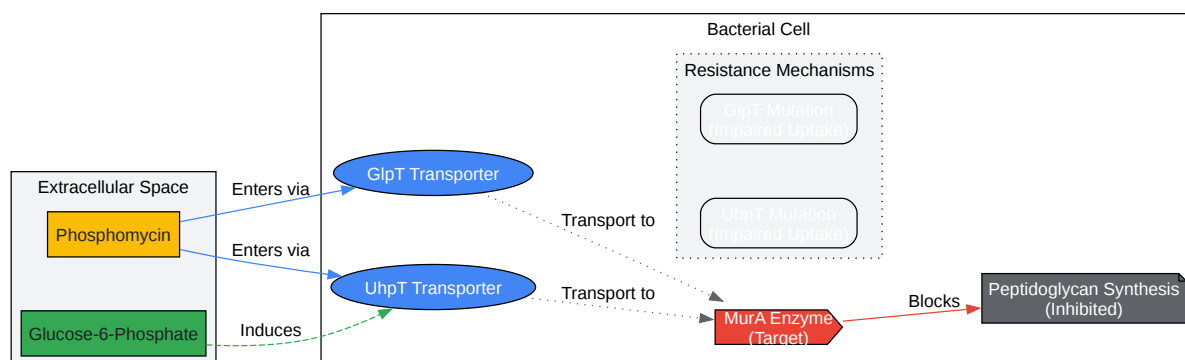
### Reference Method: Agar Dilution for Phosphomycin Susceptibility Testing

This protocol is based on guidelines from CLSI and EUCAST.

- Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of **phosphomycin disodium salt** to achieve the desired final concentrations (typically serial twofold dilutions, e.g., 0.25 to 256 µg/mL). Aseptically add a stock solution of Glucose-6-Phosphate to a final concentration of 25 µg/mL. Pour the agar into sterile petri dishes and allow to solidify.

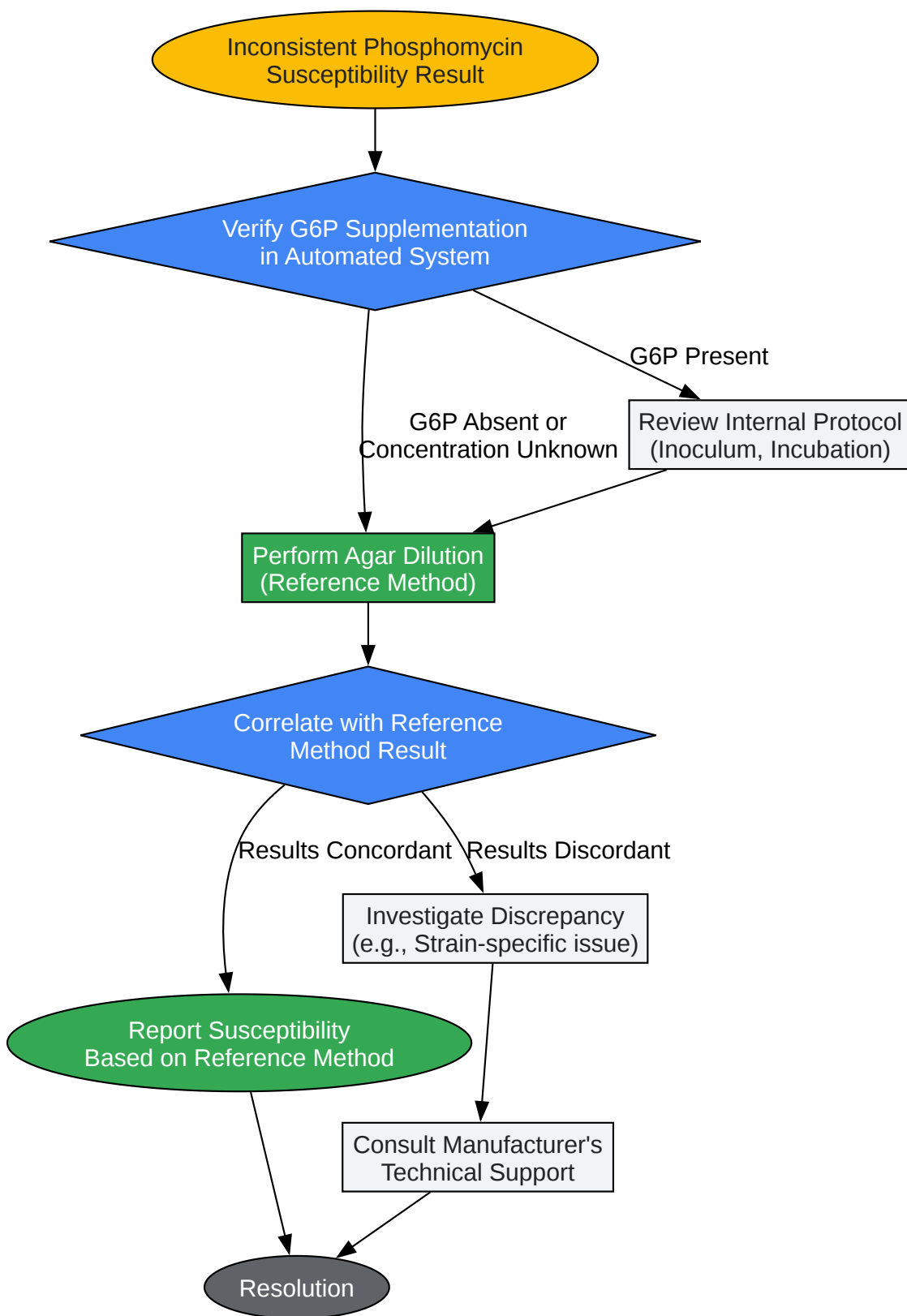
- **Inoculum Preparation:** From a fresh (18-24 hour) culture on non-selective agar, pick several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
- **Inoculation:** Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of the agar plates, including a growth control plate without phosphomycin.
- **Incubation:** Incubate the plates at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- **Interpretation:** The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.

## Visualizations



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Caption: Phosphomycin uptake pathways and mechanisms of resistance.



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Caption: Troubleshooting workflow for inconsistent phosphomycin results.

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